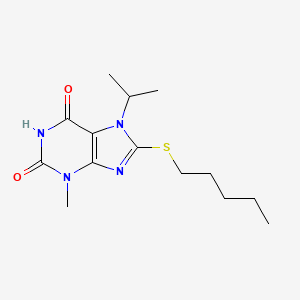
3-Methyl-8-pentylsulfanyl-7-propan-2-ylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-Methyl-8-pentylsulfanyl-7-propan-2-ylpurine-2,6-dione is a useful research compound. Its molecular formula is C14H22N4O2S and its molecular weight is 310.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Methyl-8-pentylsulfanyl-7-propan-2-ylpurine-2,6-dione (commonly referred to as a purine derivative) is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antiproliferative, and other pharmacological effects, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H22N4O2S. The compound features a purine base structure with various substituents that may influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of purines exhibit significant antimicrobial properties. For instance, compounds similar to 3-Methyl-8-pentylsulfanyl-7-propan-2-ylpurine have shown activity against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Purine Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3-Methyl-8-pentylsulfanyl-7-propan-2-ylpurine | E. coli | 62.5 |
| 3-Methyl-8-pentylsulfanyl-7-propan-2-ylpurine | S. aureus | 78.12 |
| Similar Purine Derivative | MRSA | 50 |
Antiproliferative Effects
The antiproliferative activity of this compound has been evaluated against various cancer cell lines. Studies have demonstrated that certain purine derivatives can inhibit cell proliferation effectively.
Table 2: Antiproliferative Effects on Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 3-Methyl-8-pentylsulfanyl-7-propan-2-ylpurine | HeLa | 226 |
| 3-Methyl-8-pentylsulfanyl-7-propan-2-ylpurine | A549 | 242.52 |
The biological effects of purine derivatives are often attributed to their ability to interact with specific biological targets within cells. For example, the interaction with the accessory gene regulator protein A (AgrA) in Staphylococcus aureus has been highlighted in computational studies, suggesting that these compounds may disrupt essential bacterial functions .
Case Studies
- Study on Antimicrobial Resistance : A study published in Phytochemical Analysis evaluated the effectiveness of methanol extracts containing purine derivatives against antibiotic-resistant bacteria. The results indicated a promising potential for these compounds in developing new antimicrobial agents .
- Cancer Cell Proliferation Inhibition : Another research focused on the antiproliferative effects of purine derivatives on cancer cell lines demonstrated significant inhibition rates, suggesting their potential as chemotherapeutic agents .
Eigenschaften
IUPAC Name |
3-methyl-8-pentylsulfanyl-7-propan-2-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-5-6-7-8-21-14-15-11-10(18(14)9(2)3)12(19)16-13(20)17(11)4/h9H,5-8H2,1-4H3,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCHZOGNSMGSDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














